

Agerafenib Hydrochloride (CEP-32496, RXDX-105): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Agerafenib hydrochloride

Cat. No.: B1139383

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Agerafenib hydrochloride, also known by its developmental codes CEP-32496 and RXDX-105, is a potent, orally bioavailable, multi-kinase inhibitor.[1][2] It has been a subject of significant interest in oncological research due to its inhibitory activity against key drivers of tumor proliferation and survival. This technical guide provides an in-depth overview of Agerafenib, consolidating its biochemical properties, mechanism of action, preclinical data, and relevant experimental methodologies.

Chemical and Physical Properties

Agerafenib is a synthetic organic small molecule.[3] Its chemical formula is $C_{24}H_{22}F_3N_5O_5$, with a molar mass of 517.46 g/mol.[1]

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₂ F ₃ N ₅ O ₅	[4]
Molar Mass	517.46 g/mol	[1]
Synonyms	CEP-32496, RXDX-105	[3][5]
IUPAC Name	1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea	[4]

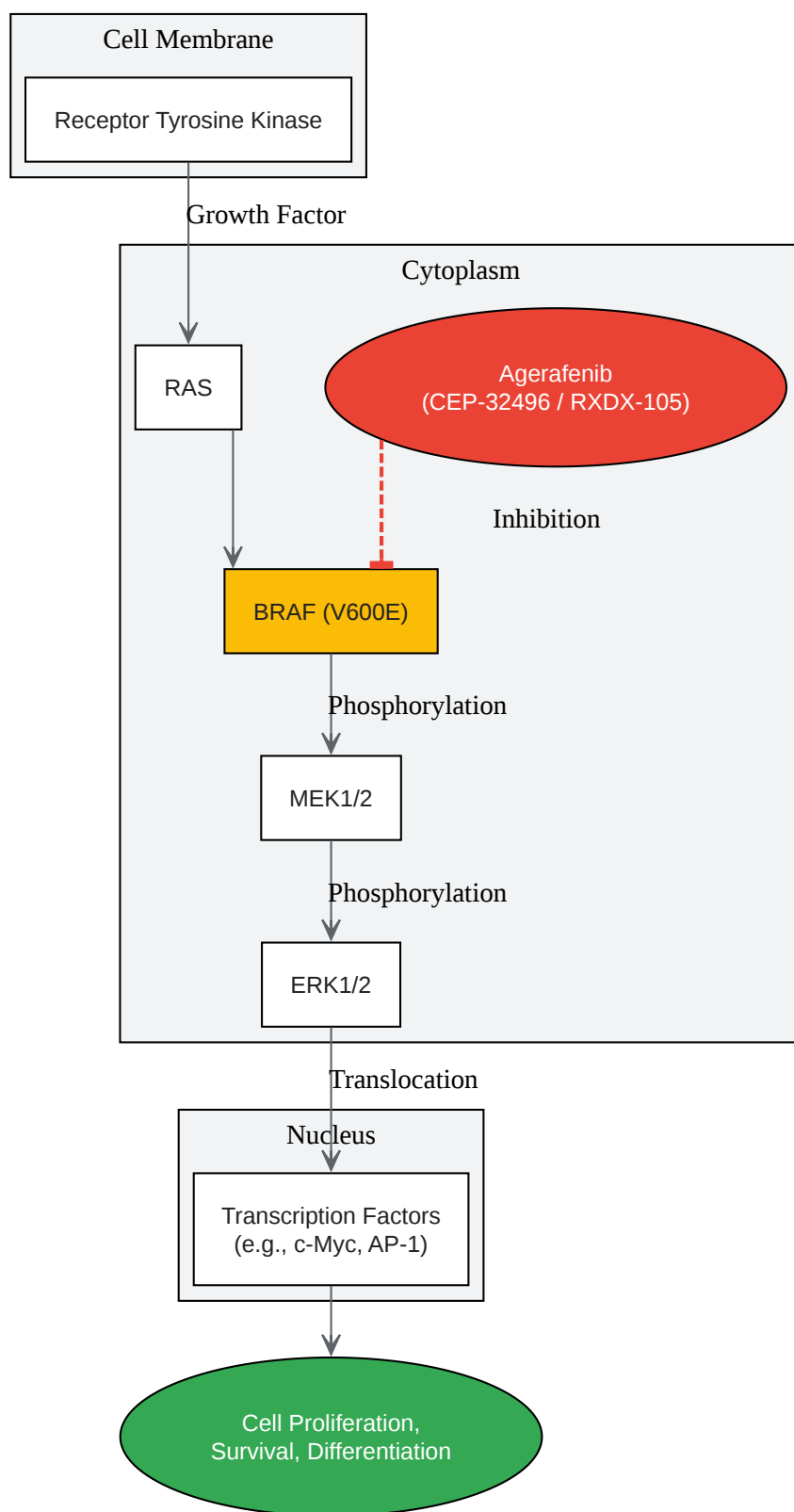
Mechanism of Action and Target Profile

Agerafenib is a potent inhibitor of the RAF family of kinases, particularly the V600E mutant of BRAF, which is a common oncogenic driver in several cancers, including melanoma and colorectal cancer.[4][6] It also demonstrates significant activity against wild-type BRAF and c-Raf.[7] The primary mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[4]

Beyond the RAF kinases, Agerafenib exhibits a multi-kinase inhibition profile, targeting other receptor tyrosine kinases implicated in cancer progression.

Signaling Pathway

Agerafenib's primary therapeutic effect is mediated through the inhibition of the RAF-MEK-ERK signaling cascade.



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RAF/MEK/ERK Signaling Pathway Inhibition by Agerafenib.

Quantitative Data

In Vitro Kinase Inhibition

Agerafenib demonstrates high potency against its primary targets in biochemical assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) values highlight its affinity and inhibitory power.

Target Kinase	Kd (nM)	IC50 (nM)	Reference
BRAF (V600E)	14	-	[5][7]
BRAF (wild-type)	36	-	[7]
c-Raf	39	-	[7]
RET	-	Subnanomolar to low nanomolar	[8]
c-Kit	-	-	[7]
PDGFR β	-	-	[7]
VEGFR2	-	-	[7]
Abl-1	-	-	[7]

Note: Specific IC50 values for all kinases are not consistently reported across sources.

Cellular Activity

In cell-based assays, Agerafenib effectively inhibits downstream signaling and cell proliferation in cancer cell lines harboring the BRAF V600E mutation.

Cell Line	Assay	IC50 / EC50 (nM)	Reference
A375 (Melanoma, BRAF V600E)	pMEK Inhibition	78	[6] [7]
Colo-205 (Colorectal, BRAF V600E)	pMEK Inhibition	60	[6]
A375 (Melanoma, BRAF V600E)	Cell Proliferation	78	[7]

Agerafenib shows selective cytotoxicity, being more potent in BRAF mutant cell lines compared to BRAF wild-type cell lines.[\[7\]](#)[\[9\]](#)

Preclinical Pharmacokinetics

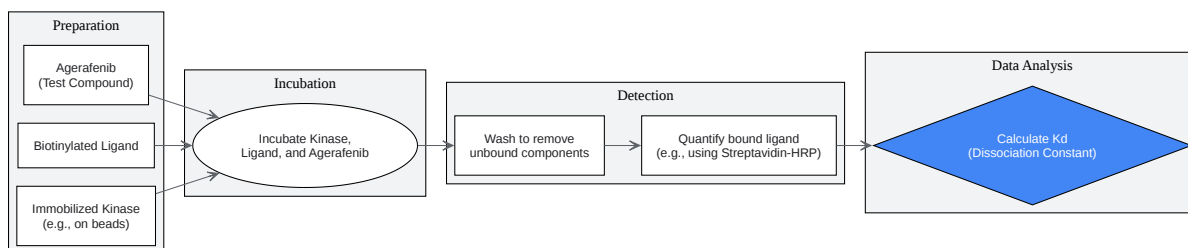
Agerafenib exhibits favorable pharmacokinetic properties in multiple preclinical species, demonstrating high oral bioavailability.

Species	Oral Bioavailability (%)	Reference
Rats	>95	[6] [7]
Dogs	>95	[6] [7]
Monkeys	>95	[6] [7]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Workflow)

Biochemical kinase assays are crucial for determining the direct inhibitory effect of a compound on its target kinase. A common method is a competition binding assay, such as the KinomeScan™ platform.



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General Workflow for a Kinase Inhibition Competition Binding Assay.

Detailed Protocol (Ambit's KinomeScan™): Kinases are produced either displayed on T7 phage or by expression in HEK-293 cells and are tagged with DNA. Agerafenib is added at various concentrations to a mixture containing the kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured in the presence of the test compound. The K_d is determined by quantifying the amount of kinase captured on the solid support.[7]

Cell Viability Assay

This assay determines the effect of Agerafenib on the proliferation of cancer cell lines.

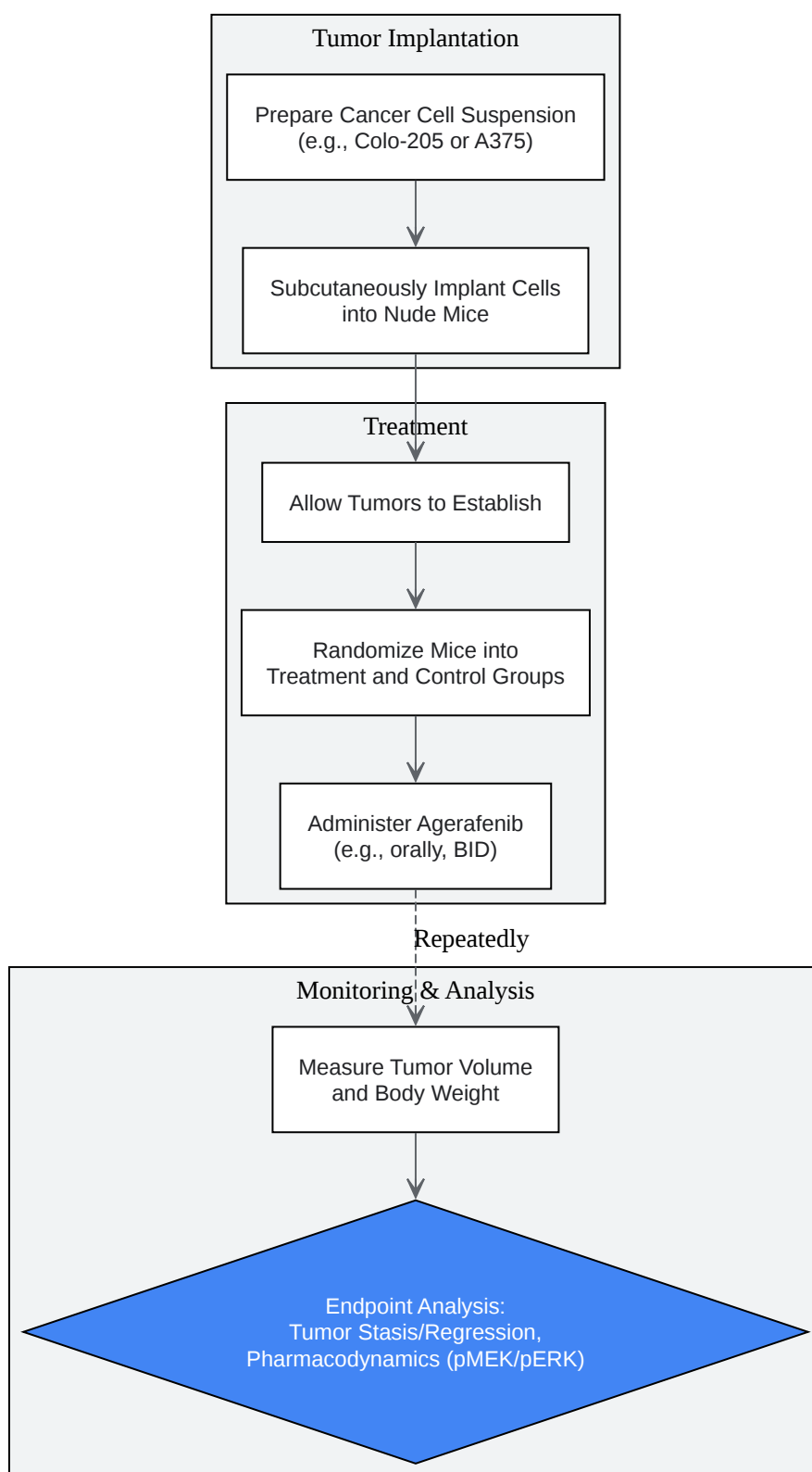
Protocol (CellTiter-Blue® Assay):

- **Cell Seeding:** Seed cells (e.g., A375 melanoma cells) at a density of 1×10^4 cells per well in a 96-well plate with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum. Allow cells to attach.[7][10]

- Serum Starvation: Wash the cells with Phosphate-Buffered Saline (PBS) and switch to DMEM with 0.5% serum. Incubate overnight.[7][10]
- Compound Addition: Add Agerafenib at various concentrations to the wells. The final Dimethyl sulfoxide (DMSO) concentration should be 0.5%. Incubate for 72 hours.[7][10]
- Reagent Addition: Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions and incubate for 3 hours.[7][10]
- Data Acquisition: Measure the fluorescence signal using a plate reader (excitation at 560 nm and emission at 590 nm) to quantify the number of viable cells.[7][10]

In Vivo Xenograft Studies

Xenograft models are used to evaluate the antitumor efficacy of Agerafenib in a living organism.



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General Workflow for an In Vivo Xenograft Efficacy Study.

Protocol (Colo-205 Xenograft Model):

- Cell Implantation: Subcutaneously implant Colo-205 human colorectal carcinoma cells into the flank of nude mice.
- Tumor Growth: Allow tumors to reach a predetermined size.
- Treatment: Orally administer Agerafenib at doses of 30 mg/kg or 100 mg/kg twice daily (BID).
[\[7\]](#)
- Efficacy Assessment: Monitor tumor volume over the course of treatment. In a study, the 30 mg/kg dose resulted in tumor stasis and a 40% incidence of partial tumor regressions, while the 100 mg/kg dose led to tumor stasis and an 80% incidence of partial regressions.
[\[7\]](#)
- Pharmacodynamic Analysis: At various time points post-dose, collect tumor lysates to measure the inhibition of pMEK. For example, a single 30 mg/kg oral dose led to a 50% and 75% inhibition of normalized pMEK at 2 and 6 hours post-dose, respectively.
[\[7\]](#) A 55 mg/kg dose resulted in a 75% to 57% inhibition of pMEK from 2 to 10 hours post-administration.
[\[7\]](#)

Clinical Development

Agerafenib has undergone Phase 1/2 clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors, including those with RET alterations.
[\[7\]](#)[\[11\]](#) In a Phase I/Ib trial for patients with RET fusion-positive non-small cell lung cancer (NSCLC), the objective response rate was 19%.
[\[11\]](#) The most common treatment-related adverse events included fatigue, diarrhea, hypophosphatemia, and rash.
[\[11\]](#)

Conclusion

Agerafenib (CEP-32496, RXDX-105) is a potent multi-kinase inhibitor with a well-defined mechanism of action targeting the RAF/MEK/ERK pathway and other oncogenic kinases. Its strong preclinical in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, has supported its investigation as a potential therapeutic agent for various cancers. The detailed methodologies provided in this guide offer a framework for researchers to design and interpret studies involving this compound. Further clinical investigation is ongoing to fully elucidate its therapeutic potential in targeted patient populations.

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